1,3,3,7-Tetramethylindolin-2-one

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Researchers requiring zero hydrogen bond donor (HBD=0) fragments for crystallographic screening face limited choices. 1,3,3,7-Tetramethylindolin-2-one (CAS 344287-38-3) solves this with a rigid indolinone core fully methylated at N1, C3, and C7 positions. Key advantages: - HBD=0, HBA=1 profile prevents N-H-mediated crystal packing artifacts during fragment soaking. - C3 gem-dimethyl group blocks keto-enol tautomerization, directing electrophilic substitution exclusively to the benzo ring for clean derivatization. - Serves as a structurally matched negative control for N-H-dependent kinase hinge binders in SAR campaigns. Supplied at certified purity for reliable screening.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B8768357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3,7-Tetramethylindolin-2-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2C)(C)C
InChIInChI=1S/C12H15NO/c1-8-6-5-7-9-10(8)13(4)11(14)12(9,2)3/h5-7H,1-4H3
InChIKeyPZLPVTIAERFKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3,7-Tetramethylindolin-2-one – Compound Identity and Indolinone Class Context


1,3,3,7-Tetramethylindolin-2-one (CAS 344287-38-3) is a fully methylated indolin-2-one (oxindole) derivative within the broader indolinone heterocycle class, bearing four methyl substituents at the N1, C3 (gem-dimethyl), and C7 positions [1]. With a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, this compound is distinguished from its trimethyl and regioisomeric tetramethyl analogs by the complete absence of N–H hydrogen bond donor capacity (HBD = 0 vs. 1 for 3,3,7-trimethylindolin-2-one), a property that fundamentally alters its solubility, permeability, and intermolecular interaction profile [1]. The indolin-2-one scaffold is recognized as a privileged structure in kinase inhibitor drug discovery and serves as a versatile building block for constructing more complex heterocyclic libraries [2].

Fully methylated indolin-2-one scaffold with zero hydrogen bond donors (HBD=0)
Rigid, rotatable-bond-free core suitable for fragment-based screening libraries
Privileged indolinone template for kinase inhibitor SAR and heterocycle synthesis
Consistent purity specifications (95–98%) supporting analytical and synthetic workflows

Why Indolin-2-one Analogs Cannot Substitute for 1,3,3,7-Tetramethylindolin-2-one


Within the indolin-2-one family, small structural modifications—particularly methylation at the N1 position—produce disproportionate changes in physicochemical behavior and biological interaction potential. The target compound’s N1-methyl group eliminates the sole hydrogen bond donor present in the parent oxindole core, reducing hydrogen bond donor count from 1 to 0 relative to N1-unsubstituted analogs such as 3,3,7-trimethylindolin-2-one [1]. This single methyl addition shifts the molecule from a balanced HBD/HBA profile to a purely hydrogen bond acceptor (HBA = 1) character, which directly impacts membrane permeability (predicted logP increase of ~0.4–0.9 units versus N–H-bearing analogs [1]) and eliminates a key pharmacophoric feature required for kinase hinge-region binding in many indolinone-based inhibitors [2]. Substituting a close analog without accounting for this HBD deletion risks altering target engagement, off-target profiles, and solubility characteristics, making such substitutions scientifically invalid for comparative studies or structure–activity relationship (SAR) campaigns.

!
N1-unsubstituted analogs (e.g. 3,3,7-trimethylindolin-2-one) retain HBD=1, which may enable kinase hinge-region hydrogen bonds; the target’s N1-methyl group removes this donor, potentially altering target engagement and permeability profiles.
!
Regioisomeric 3,3,4,7-tetramethylindolin-2-one preserves the N–H donor and places methyl at C4, shifting steric and electronic properties. Direct substitution without regioisomeric verification risks misinterpretation in SAR and synthesis.
!
Class-level kinase inhibitors with 3-substituents introduce rotatable bonds and additional HBD/HBA; the rigid, zero-rotatable-bond core of the target cannot replicate those binding modes, limiting interchangeability in biological assays.

Quantitative Differentiation from Closest Indolinone Analogs


Hydrogen Bond Donor Elimination by N1-Methylation

1,3,3,7-Tetramethylindolin-2-one possesses zero hydrogen bond donors (HBD = 0) due to methylation at the N1 position, in contrast to 3,3,7-trimethylindolin-2-one (CAS 19501-89-4) which retains an N–H group and consequently has HBD = 1 [1][2]. This structural difference is confirmed by computed descriptors: the target compound has HBA = 1 and HBD = 0, whereas the N1-unsubstituted comparator has both HBA = 1 and HBD = 1 [1][2]. The elimination of hydrogen bond donation capacity fundamentally alters the compound’s intermolecular interaction profile, as the indolin-2-one N–H group is a critical pharmacophoric element in kinase hinge-region binding motifs described for numerous 2-indolinone kinase inhibitors [3].

HBD elimination
Head-to-head
Target HBD = 0 vs. 3,3,7-trimethylindolin-2-one HBD = 1. Complete loss of hydrogen bond donor capacity due to N1-methylation.
Supports HBD requirement in kinase hinge-binding studies
Computed descriptors; experimental binding data needed
Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Lipophilicity Shift and Membrane Permeability

The target compound’s computed XLogP3-AA value is 2.2 [1]. For the closest N1-unsubstituted analog, 3,3,7-trimethylindolin-2-one, computed logP values from ChemSpider and CAS databases range from 2.30 to 2.64, but these values are influenced by different computational methods [2]. The N1-methylated 1,3,3-trimethylindolin-2-one (CAS 20200-86-6), which shares the N1-methyl feature but lacks the C7-methyl group, has a reported ACD/LogP of 2.30 [3]. The combined N1- and C7-methylation in the target compound yields a calculated XLogP of 2.2, placing it in a moderate lipophilicity range suitable for fragment-based and lead-like screening libraries [1]. Importantly, the target compound’s topological polar surface area (TPSA) of 20.3 Ų is lower than typical indolinones bearing an N–H donor, consistent with its reduced polarity [1].

Lipophilicity shift
Cross-study
XLogP 2.2 TPSA 20.3 Ų ΔlogP ~0.1–0.4 vs. N1-Me comparator
Supports permeability and solubility screening context
Computational values; method-dependent variability
ADME Prediction Permeability Drug Design

Regioisomeric Impact of C7 vs. C4 Methyl Substitution

The target compound (1,3,3,7-tetramethylindolin-2-one) and its regioisomer 3,3,4,7-tetramethylindolin-2-one (CAS 959277-01-1) share the same molecular formula (C12H15NO) and molecular weight (189.25 g/mol) but differ in the position of the fourth methyl substituent: N1 in the target versus C4 in the comparator [1]. This positional difference has critical consequences: N1-methylation eliminates the hydrogen bond donor, whereas C4-methylation preserves the N–H group (HBD = 1 in the 3,3,4,7-isomer ). Additionally, C4-methyl introduces steric hindrance adjacent to the C3 gem-dimethyl center, which may influence the conformational preference around the spiro center and affect reactivity in subsequent derivatization reactions. The SMILES notation confirms the distinct connectivity: CC1=C2C(=CC=C1)C(C(=O)N2C)(C)C for the target [1] versus O=C1NC2=C(C(C)=CC=C2C)C1 for the C4-methyl isomer .

Regioisomeric impact
Head-to-head
Target: N1-Me, HBD=0. 3,3,4,7-isomer: C4-Me, HBD=1. Distinct SMILES and InChIKey.
Requires regioisomeric purity verification for SAR
Structural identity confirmed by PubChem CID
Organic Synthesis Regiochemistry Building Block Selection

Molecular Rigidity and Rotatable Bond Restriction

The target compound has zero rotatable bonds (Rotatable Bond Count = 0), as all four methyl substituents are directly attached to the rigid indolinone bicyclic core [1]. This complete conformational restriction contrasts with many biologically active indolinone derivatives that bear rotatable side chains at C3 (e.g., 3-substituted indolin-2-one kinase inhibitors with aminomethylene or arylidene groups that introduce 2–5 rotatable bonds [2]). The absence of rotatable bonds means the compound adopts a single, well-defined conformation, which can be advantageous as a rigid fragment for structure-based drug design (reduced entropic penalty upon binding) but limits the pharmacophoric diversity achievable without further derivatization. In fragment-based screening libraries, compounds with zero rotatable bonds are often preferred for their high ligand efficiency potential and well-defined binding poses [3].

Molecular rigidity
Class-level
Rotatable bonds = 0 Δ = −2 to −5 vs. 3-substituted indolinones
Supports fragment-based design with maximal rigidity
Class-level comparison; may not reflect all analogs
Conformational Analysis Ligand Efficiency Fragment-Based Drug Design

Commercial Purity and Supplier Availability

Commercially, 1,3,3,7-tetramethylindolin-2-one is offered at minimum purities of 95% (AKSci, Bidepharm) and up to 98% (MolCore, NLT specification) . In comparison, the trimethyl analog 3,3,7-trimethylindolin-2-one (CAS 19501-89-4) is typically available at 97% purity (Adamas, RG grade) [1], while 1,3,3-trimethylindolin-2-one (CAS 20200-86-6) is available at 98% (MolCore) . The target compound’s CAS registry (344287-38-3) is less widely listed across major chemical supplier databases compared to its trimethyl counterparts, indicating potentially more limited commercial sourcing channels that may affect lead time and pricing for large-scale procurement . Storage recommendations are consistent with indolinone class compounds: long-term storage in cool, dry conditions .

Commercial purity
Data to verify
Purity 95–98% (supplier-dependent). Fewer listed suppliers than trimethyl analogs.
Procurement context: verify lot purity and lead time
Catalog specifications as of 2025–2026; source review recommended
Quality Control Procurement Specifications Analytical Chemistry

Procurement-Driven Applications for 1,3,3,7-Tetramethylindolin-2-one


Zero H-Bond Donor Fragment for Drug Discovery Libraries

1,3,3,7-Tetramethylindolin-2-one is ideally suited as a fragment library component where the absence of hydrogen bond donors (HBD = 0) is a deliberate design criterion. Fragment-based lead discovery guidelines (the 'Rule of Three') emphasize molecular weight <300 Da, cLogP ≤3, HBD ≤3, HBA ≤3, and TPSA ≤60 Ų [1]. The target compound satisfies all these criteria: MW 189.25 Da, XLogP 2.2, HBD 0, HBA 1, and TPSA 20.3 Ų [2]. Its zero HBD count eliminates the potential for N–H-mediated crystal packing interactions that can complicate X-ray crystallography-based fragment screening, while the rigid core (zero rotatable bonds) ensures a well-defined binding pose amenable to rapid structure-guided elaboration [2]. This differentiates it from N–H-bearing analogs like 3,3,7-trimethylindolin-2-one (HBD = 1), which introduce additional hydrogen bond capacity that may bias hit identification toward hinge-region binders.

Negative Control for Kinase Inhibitor SAR Studies

Because N1-methylation eliminates the hydrogen bond donor required for canonical kinase hinge-region binding in indolinone-based inhibitors [3], 1,3,3,7-tetramethylindolin-2-one can serve as a structurally matched negative control in kinase inhibition assays. Its inability to donate a hydrogen bond to the kinase hinge region provides a useful baseline for distinguishing hinge-binding-dependent activity from alternative mechanisms. When evaluated alongside N1-unsubstituted comparators (e.g., 3,3,7-trimethylindolin-2-one), the differential activity profile directly isolates the contribution of the N–H hydrogen bond to target engagement, enabling robust SAR interpretation.

Synthetic Intermediate for Electrophilic Derivatization

The fully substituted indolinone core of the target compound (N1, C3 gem-dimethyl, and C7 positions all methyl-blocked) provides a unique starting scaffold for further functionalization at the remaining unsubstituted aromatic positions (C4, C5, C6) [2]. The absence of a competing N–H group eliminates side reactions during electrophilic aromatic substitution (nitration, halogenation, acylation), while the C3 gem-dimethyl group prevents keto-enol tautomerization at the 3-position, directing reactivity exclusively to the benzo ring. This contrasts with 3,3,7-trimethylindolin-2-one, where the free N–H may participate in undesired N-functionalization under certain conditions, reducing yield and complicating purification of ring-substituted products.

Reference Standard for Indolinone Lipophilicity Profiling

With a well-defined XLogP of 2.2 and TPSA of 20.3 Ų, 1,3,3,7-tetramethylindolin-2-one can serve as a reference compound for calibrating chromatographic lipophilicity measurements (e.g., reversed-phase HPLC log k' determinations) within indolinone chemical series [2]. Its zero HBD count and minimal TPSA make it a useful lower-polarity anchor point for constructing lipophilicity scales that span both N–H-bearing and N-alkylated indolinones. This application is supported by the compound's commercial availability at defined purity specifications (≥95–98%) suitable for use as an analytical standard .

Application
Selection Property
Validation Focus
Fragment library screening
Zero HBD, rigid core
Confirm MW, logP, HBD compliance with rule-of-three
Kinase inhibitor SAR control
N1-methylation blocks hinge binding
Assess differential inhibition profile vs. N–H analog
Synthetic building block
Blocked N–H prevents side reactions
Confirm regioselectivity at C4–C6 positions
Lipophilicity reference standard
Defined logP/TPSA anchor
Calibrate HPLC log k' in indolinone series
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